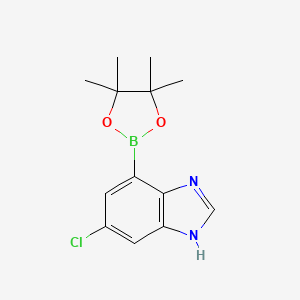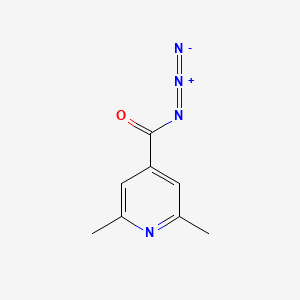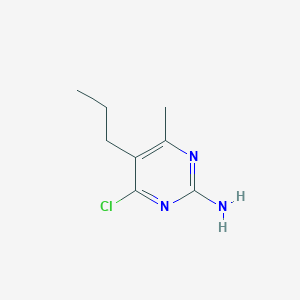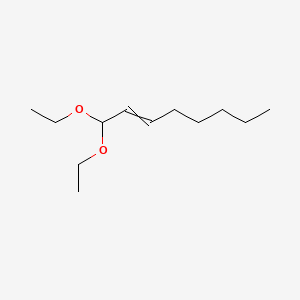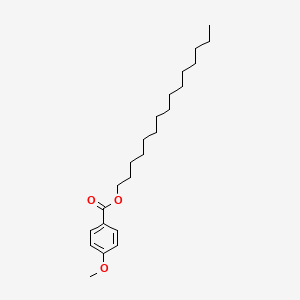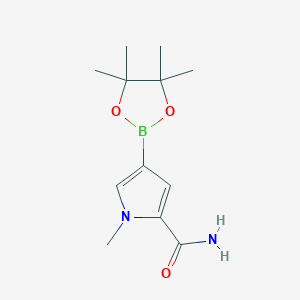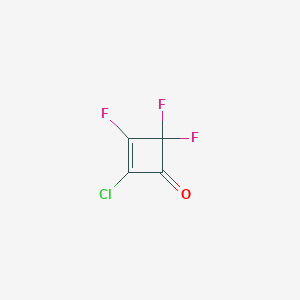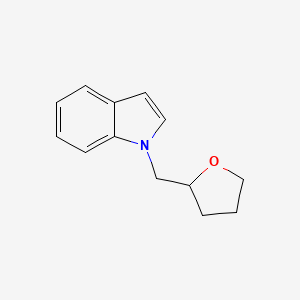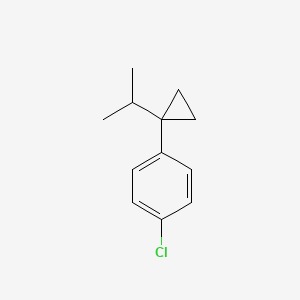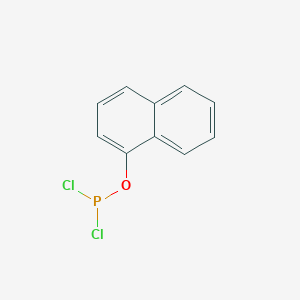
1-Naphthyl phosphorodichloridite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthyl phosphorodichloridite is an organophosphorus compound with the chemical formula C10H7Cl2OP It is a derivative of naphthalene, where a phosphorodichloridite group is attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthyl phosphorodichloridite can be synthesized through the partial alcoholysis of phosphorus trichloride (PCl3) with 1-naphthol. The reaction proceeds stepwise as follows :
- PCl3 + ROH → HCl + (RO)PCl2 (phosphochloridite)
- (RO)PCl2 + ROH → HCl + (RO)2PCl (phosphodichloridite)
- (RO)2PCl + ROH → HCl + (RO)3P (phosphite)
Industrial Production Methods
Industrial production of this compound typically involves the controlled reaction of phosphorus trichloride with 1-naphthol under anhydrous conditions to prevent hydrolysis. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl phosphorodichloridite undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphite esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-naphthol and phosphoric acid derivatives.
Oxidation: It can be oxidized to form phosphorochloridates.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Mild oxidizing agents, such as hydrogen peroxide, can be used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Phosphite Esters: Formed from reactions with alcohols.
Phosphoramidates: Formed from reactions with amines.
Phosphorochloridates: Formed from oxidation reactions.
Scientific Research Applications
1-Naphthyl phosphorodichloridite has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through phosphorylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthyl phosphorodichloridite involves its reactivity with nucleophiles, leading to the formation of phosphite esters and phosphoramidates. The compound acts as an electrophile, with the phosphorus atom being the primary site of attack by nucleophiles. The resulting products can further participate in various biochemical and chemical pathways, depending on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phosphorochloridites: A class of compounds similar to this compound, with varying organic substituents attached to the phosphorus atom.
Phosphites: Compounds with the general formula (RO)3P, formed from the complete alcoholysis of phosphorus trichloride.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of phosphorodichloridites with the aromatic properties of naphthalene. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
6951-02-6 |
|---|---|
Molecular Formula |
C10H7Cl2OP |
Molecular Weight |
245.04 g/mol |
IUPAC Name |
dichloro(naphthalen-1-yloxy)phosphane |
InChI |
InChI=1S/C10H7Cl2OP/c11-14(12)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
BSEZFPVGYWDGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


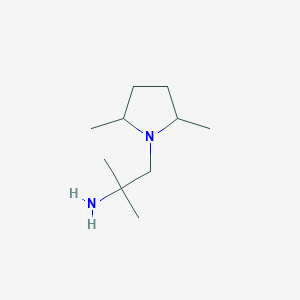
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
